2-(Benzylamino)-2-phenylethanol

Overview

Description

“2-(Benzylamino)-2-phenylethanol” is a compound that has been mentioned in various contexts in the field of chemistry . It is known for its diverse applications in various fields of chemistry, such as in pharmaceutical synthesis, agrochemical product development, and material science research.

Synthesis Analysis

The synthesis of “2-(Benzylamino)-2-phenylethanol” can be achieved through several methods. One of the main industrial routes is the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .

Molecular Structure Analysis

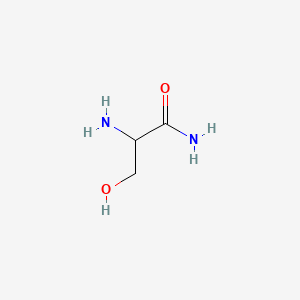

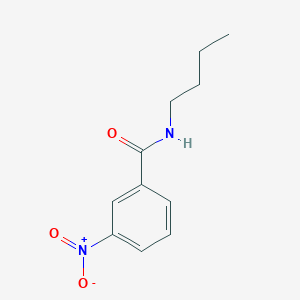

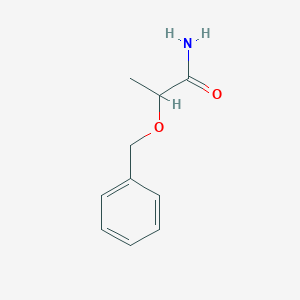

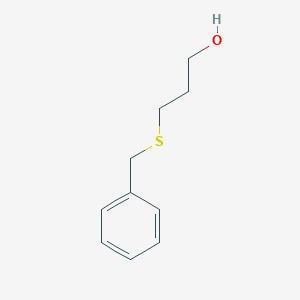

The molecular structure of “2-(Benzylamino)-2-phenylethanol” is characterized by a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The molecular formula is C15H17NO and the molecular weight is 227.3 g/mol .

Chemical Reactions Analysis

“2-(Benzylamino)-2-phenylethanol” can be used as an intermediate in the synthesis of aziridines using α-amino and α-amido ketones via asymmetric transfer hydrogenation reaction .

Scientific Research Applications

Alzheimer’s Disease Treatment

2-(Benzylamino)-2-phenylethanol: derivatives have been studied for their potential as multifunctional anti-Alzheimer agents. These compounds are designed to target disease-modifying and symptomatic targets, such as β-secretase inhibition and Aβ-aggregation . The aim is to develop drugs that can modify the course of Alzheimer’s by inhibiting key enzymes and preventing the aggregation of beta-amyloid plaques, which are hallmarks of the disease.

Tyrosinase Inhibition and Anti-Melanogenic Effects

Derivatives of 2-(Benzylamino)-2-phenylethanol have been synthesized to act as tyrosinase inhibitors . Tyrosinase is an enzyme that catalyzes the production of melanin, and its inhibition can lead to reduced pigmentation. This application is particularly relevant in the treatment of hyperpigmentation disorders, where controlling the synthesis of melanin can alleviate the symptoms.

Antioxidant Properties

The same derivatives that inhibit tyrosinase also exhibit antioxidant effects . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and heart disease. The antioxidant properties of these compounds make them candidates for inclusion in treatments aimed at combating oxidative stress-related conditions.

Medicinal Chemistry and Drug Discovery

The structure of 2-(Benzylamino)-2-phenylethanol suggests its potential as a lead compound in drug discovery. Its functional groups and molecular framework make it a suitable candidate for further development and optimization in medicinal chemistry, aiming to create new therapeutic agents.

Molecular Modeling and Drug Design

The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in molecular modeling and drug design . By understanding its interactions at the molecular level, researchers can design new drugs that mimic or enhance its activity, leading to innovative treatments for a range of diseases.

Multi-Target-Directed Ligands

The quest for multi-target-directed ligands in the treatment of complex diseases like Alzheimer’s has led to the exploration of 2-(Benzylamino)-2-phenylethanol derivatives . These compounds are designed to simultaneously target multiple pathological factors, offering a more comprehensive approach to disease management.

Neuroprotective Agents

Research into neurodegenerative diseases has highlighted the need for neuroprotective agents2-(Benzylamino)-2-phenylethanol derivatives show promise in this area, potentially protecting neuronal cells from damage and death .

Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine. Some derivatives of 2-(Benzylamino)-2-phenylethanol have been tested for their inhibitory potency against acetylcholinesterase, which is a symptomatic target in Alzheimer’s disease treatment .

Safety and Hazards

The safety data sheet for a related compound, ®-(-)-2-Benzylamino-1-phenylethanol, indicates that it is classified as a flammable liquid (Category 4), and it can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Mechanism of Action

Target of Action

Similar compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been identified as senescence inducers .

Mode of Action

It’s worth noting that ambmp, a compound with a similar structure, was found to be a tubulin disruptor . Tubulin disruptors interfere with microtubule dynamics, an essential process in cell division, thereby inhibiting cell proliferation.

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies can provide a basis for understanding the potential ADME properties of 2-(Benzylamino)-2-phenylethanol.

Result of Action

If it acts similarly to ambmp, it could induce senescence and inhibit cell proliferation .

properties

IUPAC Name |

2-(benzylamino)-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFBWZQHBTVPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284105 | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-2-phenylethanol | |

CAS RN |

6273-59-2 | |

| Record name | NSC35626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzylamino)-2-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)